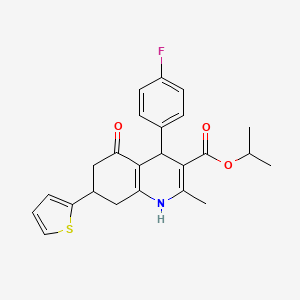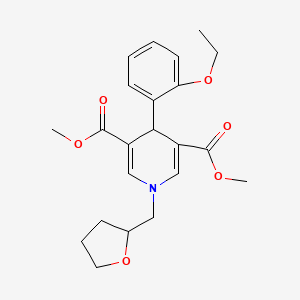![molecular formula C18H28NO2+ B11632902 Trimethyl-[2-(1-phenylcyclopentanecarbonyl)oxypropyl]azanium](/img/structure/B11632902.png)
Trimethyl-[2-(1-phenylcyclopentanecarbonyl)oxypropyl]azanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
TRIMETHYL[2-(1-PHENYLCYCLOPENTANECARBONYLOXY)PROPYL]AZANIUM is a quaternary ammonium compound known for its unique chemical structure and properties This compound is characterized by the presence of a trimethylammonium group attached to a cyclopentane ring substituted with a phenyl group and a carbonyloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of TRIMETHYL[2-(1-PHENYLCYCLOPENTANECARBONYLOXY)PROPYL]AZANIUM typically involves the quaternization of a tertiary amine with an alkylating agent. One common method is the reaction of 2-(1-phenylcyclopentane)carbonyloxypropylamine with trimethylamine in the presence of a suitable solvent and under controlled temperature conditions. The reaction is usually carried out at elevated temperatures to ensure complete quaternization.
Industrial Production Methods
In industrial settings, the production of TRIMETHYL[2-(1-PHENYLCYCLOPENTANECARBONYLOXY)PROPYL]AZANIUM involves large-scale synthesis using continuous flow reactors. This method allows for better control over reaction parameters, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as chromatography and crystallization, further ensures the quality of the compound.
Chemical Reactions Analysis
Types of Reactions
TRIMETHYL[2-(1-PHENYLCYCLOPENTANECARBONYLOXY)PROPYL]AZANIUM undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trimethylammonium group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like halides, thiols, and amines are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions result in the formation of new quaternary ammonium compounds with different substituents.
Scientific Research Applications
TRIMETHYL[2-(1-PHENYLCYCLOPENTANECARBONYLOXY)PROPYL]AZANIUM has a wide range of scientific research applications:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: The compound is studied for its antimicrobial properties and potential use in disinfectants and antiseptics.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its ability to interact with biological membranes.
Industry: It is used in the formulation of surfactants and detergents, owing to its surface-active properties.
Mechanism of Action
The mechanism of action of TRIMETHYL[2-(1-PHENYLCYCLOPENTANECARBONYLOXY)PROPYL]AZANIUM involves its interaction with cellular membranes and proteins. The quaternary ammonium group can disrupt membrane integrity, leading to cell lysis in microbial organisms. Additionally, the compound can interact with specific molecular targets, such as enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Trimethyl[3-(phenylcarbonyloxy)propyl]ammonium
- Trimethyl[2-(cyclopentylcarbonyloxy)propyl]ammonium
- Trimethyl[2-(1-phenylcyclopentyl)propyl]ammonium
Uniqueness
TRIMETHYL[2-(1-PHENYLCYCLOPENTANECARBONYLOXY)PROPYL]AZANIUM is unique due to its specific structural features, such as the presence of both a phenyl group and a cyclopentane ring. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C18H28NO2+ |
|---|---|
Molecular Weight |
290.4 g/mol |
IUPAC Name |
trimethyl-[2-(1-phenylcyclopentanecarbonyl)oxypropyl]azanium |
InChI |
InChI=1S/C18H28NO2/c1-15(14-19(2,3)4)21-17(20)18(12-8-9-13-18)16-10-6-5-7-11-16/h5-7,10-11,15H,8-9,12-14H2,1-4H3/q+1 |
InChI Key |
MTABZUJYGRMFFB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C[N+](C)(C)C)OC(=O)C1(CCCC1)C2=CC=CC=C2 |
solubility |
34.7 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![{(2E)-2-[(2E)-(4-ethoxybenzylidene)hydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl}acetic acid](/img/structure/B11632825.png)
![8-[benzyl(methyl)amino]-7-[(E)-but-2-enyl]-3-methylpurine-2,6-dione](/img/structure/B11632833.png)
![4-({2-(3,4-dimethoxyphenyl)-4-hydroxy-1-[2-(morpholin-4-yl)ethyl]-5-oxo-2,5-dihydro-1H-pyrrol-3-yl}carbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B11632839.png)
![(5Z)-5-[[2-(2,6-dimethylmorpholin-4-yl)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(oxolan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11632847.png)
![8-[(2-Methoxynaphthalen-1-yl)methylidene]-6,10-dioxaspiro[4.5]decane-7,9-dione](/img/structure/B11632855.png)
![2-(Hexylsulfanyl)-5-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B11632870.png)
![5-(4-bromophenyl)-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-4-{[4-(morpholin-4-ylsulfonyl)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11632878.png)

![(6Z)-6-{3-chloro-4-[2-(4-chloro-3-methylphenoxy)ethoxy]-5-methoxybenzylidene}-5-imino-2-methyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11632883.png)
![ethyl 2-(3-hydroxy-4-{[2-methyl-4-(prop-2-en-1-yloxy)phenyl]carbonyl}-2-oxo-5-[4-(prop-2-en-1-yloxy)phenyl]-2,5-dihydro-1H-pyrrol-1-yl)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11632886.png)
![4-({4-hydroxy-2-(5-methylfuran-2-yl)-1-[3-(morpholin-4-yl)propyl]-5-oxo-2,5-dihydro-1H-pyrrol-3-yl}carbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B11632899.png)

![N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-3-propoxybenzamide](/img/structure/B11632918.png)
